molecular formula C8H6ClNO2S B2807162 Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 403860-07-1

Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B2807162
CAS No.: 403860-07-1
M. Wt: 215.65
InChI Key: BEMUCZOBFBMGJZ-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS RN: 403860-07-1) is a chemical compound with the molecular formula C8H12ClNO2S and an average mass of 221.699 Da . This ester is a key derivative of the thieno[3,2-b]pyrrole-5-carboxylate scaffold, a structure of significant interest in medicinal chemistry. While specific biological data for this exact chloro-derivative is limited in the public domain, the core 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (TPC) structure has been identified as a potent inhibitor of D-amino acid oxidase (DAO), a flavoenzyme implicated in neurological conditions such as schizophrenia . Furthermore, closely related thieno[3,2-b]pyrrole-5-carboxamide analogs have demonstrated exceptional, sub-micromolar anti-Giardia activity in preclinical studies, showing effectiveness against multiple strains, including metronidazole-resistant parasites, and demonstrating an ability to reduce parasite burden in mice without impacting the normal gut microbiota . This makes the thieno[3,2-b]pyrrole scaffold a highly promising template for the development of novel anti-parasitic agents and central nervous system (CNS)-active compounds. As such, this compound serves as a valuable synthetic intermediate and building block for researchers exploring new chemical entities in drug discovery programs targeting infectious diseases and neurological disorders. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c1-12-8(11)5-2-6-7(10-5)4(9)3-13-6/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMUCZOBFBMGJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(=CS2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the bulk synthesis typically involves similar alkylation reactions, scaled up to meet industrial demands. The reaction conditions are optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride . The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yields.

Major Products Formed

Scientific Research Applications

Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Position: Chlorine at C3 (target compound) vs. bromine at C2 (ethyl 2-bromo analog) alters electronic distribution. The C3 position in thieno[3,2-b]pyrroles is less reactive toward electrophilic substitution compared to C2, directing reactions like formylation to adjacent positions .
  • Halogen Effects : Bromine (higher atomic weight, polarizability) enhances steric bulk and may slow reaction kinetics compared to chlorine. For example, bromo analogs exhibit higher molecular weights and distinct solubility profiles .
  • Ester Groups : Methyl esters (target compound) vs. ethyl esters (e.g., ethyl 2-bromo analog) influence lipophilicity and metabolic stability in drug candidates .

Key Research Findings

  • Reactivity Trends : Chlorine at C3 reduces electrophilic substitution at C2 but stabilizes intermediates in cross-coupling reactions (e.g., Stille coupling) compared to unsubstituted analogs .
  • Biological Activity: Thieno[3,2-b]pyrrole derivatives with electron-withdrawing groups (Cl, Br) show enhanced binding to therapeutic targets like TGR5 due to improved dipole interactions .
  • Thermal Stability: Bromo analogs exhibit higher melting points (e.g., Methyl 3-bromo-4H-thieno[...] stored at 2–8°C) compared to chloro derivatives, suggesting greater crystalline stability .

Biological Activity

Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This article delves into the compound's synthesis, biological mechanisms, and its implications in medicinal chemistry.

This compound (CAS No. 403860-07-1) has the molecular formula C₈H₆ClNO₂S and a molecular weight of 215.66 g/mol. The synthesis typically involves alkylation reactions with methyl iodide and various bromides under basic conditions. This method allows for the introduction of different substituents at the thieno[3,2-b]pyrrole core, enhancing its biological profile.

The biological activity of this compound is primarily attributed to its ability to inhibit specific viral enzymes and pathways. Research indicates that compounds within this class can interfere with viral replication processes, making them promising candidates for antiviral drug development. The exact molecular targets are still under investigation, but preliminary studies suggest inhibition of enzymes critical for viral life cycles, such as those involved in RNA synthesis .

Antiviral Activity

Recent studies have highlighted the compound's efficacy against several viruses:

  • Alphaviruses : this compound has shown significant antiviral activity against chikungunya virus and other alphaviruses. The compound inhibits viral replication effectively in vitro, demonstrating low cytotoxicity levels.
  • Tobacco Mosaic Virus (TMV) : In a comparative study of antiviral agents, derivatives of thieno[3,2-b]pyrrole exhibited varied degrees of efficacy against TMV. This compound was noted for its potential in reducing viral load significantly with an EC₅₀ value indicative of its potency .

Anticancer Potential

In addition to its antiviral properties, this compound is being explored for anticancer applications. The compound's mechanism involves inducing apoptosis in cancer cells through the modulation of specific signaling pathways:

  • Cell Cycle Arrest : Studies indicate that this compound may cause cell cycle arrest in cancer cells by targeting cyclin-dependent kinases (CDKs), which are crucial for cell division.
  • Apoptosis Induction : The compound has been shown to activate pro-apoptotic factors while inhibiting anti-apoptotic proteins, leading to increased cancer cell death .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureAntiviral ActivityAnticancer Activity
Methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylateStructureModerateLow
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylateStructureHighModerate

Case Studies

  • Chikungunya Virus Inhibition : A study published in MDPI demonstrated that this compound effectively reduced viral titers in infected cell cultures by over 90% at optimal concentrations without significant cytotoxic effects on host cells .
  • Cancer Cell Line Testing : In vitro tests on various cancer cell lines showed that the compound could reduce cell viability by up to 70% at concentrations lower than those causing toxicity to normal cells. This selectivity suggests a promising therapeutic window for further development in oncology .

Q & A

Q. What are the standard synthetic routes for Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate, and how is regioselectivity controlled during alkylation?

The synthesis typically involves nucleophilic substitution at the pyrrole nitrogen. For example, methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate can be treated with 1-(bromomethyl)-4-chlorobenzene in DMF using NaH as a base at 60°C for 8 hours . Key steps include:

  • Reagent selection : NaH ensures deprotonation of the pyrrole NH, enabling alkylation.
  • Solvent optimization : Polar aprotic solvents like DMF enhance reaction efficiency.
  • Purification : Silica gel chromatography is critical for isolating the product (yields ~70-85%) .

Regioselectivity is influenced by steric and electronic factors. The chloro substituent at position 3 directs electrophilic attacks to the less hindered pyrrole nitrogen (position 4), as observed in analogous thienopyrrole systems .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

  • 1H/13C NMR :
    • The methyl ester group appears as a singlet at ~3.7–3.9 ppm (1H) and ~165–170 ppm (13C) .
    • Aromatic protons in the thieno-pyrrole ring resonate as multiplets between 6.5–8.5 ppm, with deshielded signals for the chloro-substituted position .
  • Mass Spectrometry : Molecular ion peaks at m/z 231 (M+) confirm the molecular formula C8H6ClNO2S .
  • Elemental Analysis : Used to validate purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when conflicting literature data exists for similar thienopyrrole derivatives?

Conflicting data often arise from variations in substituents or reaction scales. For example:

  • Alkylation efficiency : Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate derivatives show higher reactivity with electron-deficient benzyl halides (e.g., 4-chlorobenzyl bromide) compared to electron-rich analogs .
  • Temperature effects : Elevated temperatures (60°C vs. ambient) improve yields in DMF but may promote side reactions in less stable systems .

Q. Troubleshooting workflow :

Benchmarking : Replicate reported conditions for a closely related compound (e.g., methyl 3-bromo analogs ).

DoE (Design of Experiments) : Systematically vary temperature, solvent, and base stoichiometry.

In-situ monitoring : Use TLC or HPLC to track reaction progress and intermediates .

Q. What strategies are recommended for evaluating the biological activity of this compound, given structural similarities to inactive analogs?

While this compound lacks direct bioactivity data, its analogs exhibit varied pharmacological profiles:

CompoundAntimicrobial ActivityAnticancer Activity (IC50)Reference
Methyl 2-methylfuro[3,2-b]pyrrole-5-carboxylateLow>50 μM (HeLa)
Methyl 3-chloro derivativeNot reportedNot reported
Methyl 4H-furo[3,2-b]pyrrole-5-carboxylateModerate12 μM (HeLa)

Q. Methodological recommendations :

  • Enzyme inhibition assays : Target enzymes like kinases or microbial proteases.
  • Molecular docking : Compare binding affinities with active analogs using software like AutoDock .
  • SAR studies : Introduce functional groups (e.g., carboxylates, amides) to enhance interactions with biological targets .

Q. How does the chloro substituent influence the compound’s reactivity in electrophilic substitution reactions?

The chloro group at position 3 exerts both electronic and steric effects:

  • Electronic effects : The electron-withdrawing Cl decreases electron density at adjacent positions, directing electrophiles to the pyrrole nitrogen (position 4) or thiophene sulfur .
  • Steric effects : Bulky substituents at position 3 hinder reactions at neighboring sites, as seen in bromination studies of methyl 3-bromo derivatives .

Q. Experimental validation :

  • Halogen exchange : React with NaI in acetone to assess leaving-group ability (Cl vs. Br) .
  • Nitration/Sulfonation : Monitor regioselectivity using HNO3 or SO3 .

Q. How should researchers address discrepancies in reported yields for analogous compounds?

Discrepancies often stem from:

  • Purity of starting materials : Impurities in methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate reduce alkylation yields .
  • Workup protocols : Inadequate extraction or drying (e.g., using Na2SO4 vs. MgSO4) affects recovery .

Q. Mitigation strategies :

  • Standardize reagents : Use freshly distilled DMF and NaH (60% dispersion in oil).
  • Reproduce conditions : Cross-validate results with multiple batches .

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